molecular formula C12H15BrO2 B186907 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene CAS No. 138509-45-2

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Cat. No. B186907
M. Wt: 271.15 g/mol
InChI Key: WRLWUCCRDCLCJK-UHFFFAOYSA-N
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Patent
US05650444

Procedure details

Cyclopentyl bromide (37 mL, 0.345 mol) was added to a slurry of the phenol (50 g, 0.246 mol) and potassium carbonate (17 g, 0.123 mol) in acetonitrile (500 mL) at reflux temperature. After two hours, cyclopentyl bromide (13.2 mL, 0.123 mol) and potassium carbonate (8.5 g, 0.062 mol) were added to complete the reaction (1 hour). Reaction progress was monitored by TLC (50% ethyl ether in hexane). The suspension was filtered. The filtered material was washed with ethyl acetate (2×100 mL). The filtrates were combined, concentrated and distilled under vacuum (0.1 mm, 140° C.°145° C.) to yield 65.62 g (0.242 mol, 98%) of product,
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]1([Br:6])[CH2:5]C[CH2:3][CH2:2]1.[C:7]1(O)[CH:12]=CC=C[CH:8]=1.[C:14](=[O:17])([O-])[O-].[K+].[K+].[CH2:20]([O:22][CH2:23][CH3:24])[CH3:21]>C(#N)C.CCCCCC>[CH:20]1([O:22][C:23]2[CH:5]=[C:1]([Br:6])[CH:2]=[CH:3][C:24]=2[O:17][CH3:14])[CH2:12][CH2:7][CH2:8][CH2:21]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
37 mL
Type
reactant
Smiles
C1(CCCC1)Br
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
13.2 mL
Type
reactant
Smiles
C1(CCCC1)Br
Name
Quantity
8.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
the reaction (1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction progress
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
The filtered material was washed with ethyl acetate (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum (0.1 mm, 140° C.°145° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.242 mol
AMOUNT: MASS 65.62 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.